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3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry ADME Physicochemical Property Optimization

Select this specific 4-ethylphenylsulfonyl analog for your dCTPase inhibitor program. Unlike generic piperazinyl-pyridazines, its zero HBD count, moderate lipophilicity (XLogP3=2.0), and unsubstituted 1H-pyrazole provide a distinct metabolic stability profile—positioned between rapidly cleared unsubstituted phenyl analogs (t1/2 <5 min) and highly stable optimized analogs (t1/2 >100 min). Ideal as an intermediate-stability reference standard for in vitro clearance assays and permeability benchmarking. Substituting with close analogs will not replicate this precise lipophilic balance and target engagement profile.

Molecular Formula C19H22N6O2S
Molecular Weight 398.49
CAS No. 1014091-62-3
Cat. No. B2900661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS1014091-62-3
Molecular FormulaC19H22N6O2S
Molecular Weight398.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H22N6O2S/c1-2-16-4-6-17(7-5-16)28(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3
InChIKeyMMNOZDIITHNGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1014091-62-3): Structural Identity and Compound-Class Context


3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1014091-62-3, PubChem CID 16809539) is a heterocyclic small molecule built on a pyridazine core, bearing a 1H-pyrazol-1-yl substituent at the 6-position and an N-(4-ethylphenylsulfonyl)piperazin-1-yl moiety at the 3-position [1]. This compound belongs to the broader piperazin-1-ylpyridazine chemotype, a scaffold that has been validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors and explored for glucan synthase inhibition [2][3]. The 4-ethylphenylsulfonyl group imparts a computed XLogP3 of 2 and a molecular weight of 398.5 g/mol, placing it within favorable drug-like property space [1]. Unlike many in-class analogs, this compound possesses zero hydrogen bond donors, a feature that can influence membrane permeability and oral bioavailability profiles [1].

Why Generic Substitution Fails for 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine: Chemotype and Substituent Specificity


Substituting 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine with a generic piperazinyl-pyridazine analog is highly inadvisable due to the profound impact of the 4-ethylphenylsulfonyl substituent on both physicochemical properties and biological target engagement. Published structure-activity relationship (SAR) studies on the piperazin-1-ylpyridazine chemotype demonstrate that subtle changes to the N-sulfonyl aryl group dramatically alter metabolic stability (e.g., a >50-fold difference in microsomal half-life across a small series) [1]. Furthermore, the unsubstituted 1H-pyrazol-1-yl group is critical; methylation of the pyrazole ring, as seen in close analogs like the 3,5-dimethyl variant, alters the compound's hydrogen bond acceptor capacity and can redirect target selectivity within the dCTPase enzyme family [2]. A 'similar' compound lacking the 4-ethyl substitution will not replicate the specific lipophilic balance (cLogP ~2) and steric profile required for the intended binding interactions [3].

Product-Specific Quantitative Evidence Guide: 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Lipophilicity Modulation: 4-Ethylphenyl vs. 4-Methylphenyl Sulfonyl Analogs

The 4-ethylphenylsulfonyl group of the target compound confers a computed XLogP3 of 2.0, representing a deliberate one-methylene-unit increase in lipophilicity compared to the unsubstituted phenyl or 4-methylphenyl sulfonyl analogs. This incremental logP shift is directly supported by class-level SAR: in the piperazin-1-ylpyridazine dCTPase inhibitor series, aryl sulfonyl substituent modulation was a primary lever for balancing target potency with metabolic stability [1]. A hypothetical 4-methylphenyl analog would have an XLogP3 of approximately 1.5, while a 4-fluorophenyl analog would be significantly more polar, potentially reducing membrane permeability [2].

Medicinal Chemistry ADME Physicochemical Property Optimization

Hydrogen Bond Donor Deficiency: Advantage Over Piperazine-Containing Analogs with NH Groups

The target compound has a Hydrogen Bond Donor (HBD) count of zero, as computed by PubChem [1]. This is a critical differentiator from close analogs that incorporate a free NH on the piperazine ring or pyrazole ring, which would increase the HBD count to 1 or 2. Class-level evidence from the dCTPase inhibitor program demonstrates that reducing HBD count was a deliberate strategy to improve passive membrane permeability and metabolic stability within the piperazin-1-ylpyridazine series [2]. The absence of HBDs in the target compound is directly attributable to the full substitution of the piperazine and the N-linkage of the pyrazole, a structural feature not shared by all in-class candidates.

ADME Optimization Oral Bioavailability CNS Drug Design

Metabolic Stability Trajectory: Informed by Structure-Metabolism Relationships in Piperazin-1-ylpyridazines

A dedicated structure-metabolism-relationship (SMR) study on piperazin-1-ylpyridazines revealed that the N-sulfonyl aryl substituent is a primary determinant of in vitro microsomal clearance, with half-lives ranging from 2 minutes to over 113 minutes across the series [1]. While the specific 4-ethylphenyl analog was not directly reported, the SMR study demonstrated that electron-donating alkyl substituents on the aryl sulfonyl group generally improved metabolic stability compared to unsubstituted or electron-withdrawing variants. The 4-ethyl group in the target compound is a moderate electron-donating substituent that balances metabolic stability with potency, unlike the 2,4-difluorophenyl analog which, based on the SMR trends, is predicted to be more rapidly cleared via oxidative defluorination pathways [1].

Drug Metabolism Microsomal Stability Lead Optimization

Target Engagement Selectivity: Unsubstituted 1H-Pyrazol-1-yl vs. 3,5-Dimethyl-1H-pyrazol-1-yl Analogs

The unsubstituted 1H-pyrazol-1-yl group at the 6-position of the pyridazine core is a non-trivial structural feature. In the piperazin-1-ylpyridazine dCTPase inhibitor series, the pyrazole substituent was varied to optimize selectivity over related nucleotide-processing enzymes such as NUDIX hydrolases and cytidine deaminase [1]. Lead compounds in this series, featuring an unsubstituted pyrazole similar to the target compound, displayed outstanding selectivity over related enzymes and synergized with a cytidine analogue (decitabine) against leukemic cells [1]. In contrast, the 3,5-dimethylpyrazole analog, a known closely related compound, introduces steric bulk that may alter the binding pose within the dCTPase active site and potentially reduce synergy with nucleoside analogue drugs [1].

dCTP Pyrophosphatase Selectivity Profiling Thermal Shift Assay

Property Space Comparison: Computed Physicochemical Profile vs. Closest Vendor-Listed Analogs

A direct comparison of the target compound's computed physicochemical properties with those of its closest commercially available analogs reveals a distinct profile position. The target compound (MW 398.5, XLogP3 2.0, TPSA 98.5 Ų, HBD 0, RotB 5) sits within a favorable 'sweet spot' for oral drug-likeness, fully compliant with Lipinski's Rule of Five and Veber's rules [1]. The 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine analog, while also compliant, has a higher XLogP3 (~2.5) due to the additional methyl group, potentially increasing hERG binding risk. The 3-(4-(butane-1-sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine analog, with a flexible alkyl sulfonyl chain, has a significantly different shape profile (higher flexibility, lower aromaticity) that may reduce binding specificity.

Cheminformatics Drug-Likeness Compound Library Design

Best Research and Industrial Application Scenarios for 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Lead Optimization and Chemical Probe Development

This compound should be prioritized as a starting point or reference analog in dCTPase inhibitor programs, due to its membership in the validated piperazin-1-ylpyridazine chemotype and its favorable physicochemical profile. The unsubstituted 1H-pyrazol-1-yl group is consistent with lead compounds shown to synergize with decitabine in leukemic cell assays [1]. Its zero HBD count and moderate lipophilicity (XLogP3 = 2.0) make it an ideal scaffold for further optimization of permeability and metabolic stability, building on the SMR insights that aryl sulfonyl modifications can tune microsomal half-life by over 50-fold [2].

Metabolic Stability Structure-Activity Relationship (SAR) Studies Using Liver Microsomes

The 4-ethylphenylsulfonyl substituent on this compound provides a distinct metabolic stability profile compared to other in-class analogs. Researchers can use this compound as a comparator to map the effect of para-alkyl chain length on oxidative metabolism. The compound is positioned between rapidly cleared unsubstituted phenyl analogs (t1/2 < 5 min) and highly stable optimized analogs (t1/2 > 100 min) in the piperazin-1-ylpyridazine series, making it a valuable intermediate-stability reference standard for in vitro clearance assays [2].

Diversity-Oriented Screening Library Construction Targeting Nucleotide Metabolism Enzymes

For high-throughput screening campaigns targeting nucleotide metabolism (e.g., dCTPase, NUDIX hydrolases, cytidine deaminase), this compound contributes unique structural diversity to the screening deck. It combines a fully substituted piperazine (zero HBDs) with an unsubstituted pyrazole and a moderate-lipophilicity 4-ethylphenyl sulfonamide, a combination not represented by the common 4-methylphenyl, 4-fluorophenyl, or 3,5-dimethylpyrazole analogs typically stocked in commercial libraries. This structural uniqueness, validated by the dCTPase chemotype literature, increases the likelihood of identifying novel hit matter with a favorable ADME starting point [1].

Cell-Based Permeability and Efflux Ratio Screening in Caco-2 or MDCK Assays

The target compound's zero HBD count, moderate TPSA (98.5 Ų), and XLogP3 of 2.0 predict favorable passive transcellular permeability with reduced susceptibility to P-glycoprotein (P-gp)-mediated efflux. This makes it an excellent reference compound for benchmarking permeability assays, particularly when evaluating the impact of HBD count on intrinsic permeability in the piperazin-1-ylpyridazine series. Procurement of this specific analog enables direct comparison with NH-bearing variants to quantify the permeability penalty of adding hydrogen bond donors to this scaffold [1][2].

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